2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and an oxane ring
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the thiophene and oxane rings via substitution reactions. The final step usually involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and thiophene rings may interact with enzymes or receptors, modulating their activity. The oxane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-yl)acetonitrile
- 2-(1,3-benzoxazol-2-ylthio)ethanamine hydrochloride
- 2-(7-chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of its benzoxazole, thiophene, and oxane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c23-19(14-27-20-21-17-5-1-2-6-18(17)25-20)22(15-8-11-24-12-9-15)10-7-16-4-3-13-26-16/h1-6,13,15H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIYEDALOOZWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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